molecular formula C21H19FN2O2 B4522403 3-ETHOXY-N-[(3-FLUOROPHENYL)METHYL]-N-(PYRIDIN-2-YL)BENZAMIDE

3-ETHOXY-N-[(3-FLUOROPHENYL)METHYL]-N-(PYRIDIN-2-YL)BENZAMIDE

Cat. No.: B4522403
M. Wt: 350.4 g/mol
InChI Key: LZWSZUSGDCSGKH-UHFFFAOYSA-N
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Description

3-ETHOXY-N-[(3-FLUOROPHENYL)METHYL]-N-(PYRIDIN-2-YL)BENZAMIDE is a synthetic organic compound that belongs to the class of benzamides It is characterized by the presence of an ethoxy group, a fluorophenyl group, and a pyridinyl group attached to the benzamide core

Scientific Research Applications

3-ETHOXY-N-[(3-FLUOROPHENYL)METHYL]-N-(PYRIDIN-2-YL)BENZAMIDE has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new pharmaceuticals, particularly those targeting specific receptors or enzymes.

    Material Science: It can be used in the synthesis of novel materials with unique electronic or optical properties.

    Biological Studies: It can be used as a probe to study biological pathways and interactions at the molecular level.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ETHOXY-N-[(3-FLUOROPHENYL)METHYL]-N-(PYRIDIN-2-YL)BENZAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 3-ethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, followed by reaction with an amine to form the benzamide.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorobenzyl halide reacts with the benzamide core.

    Attachment of the Pyridinyl Group: The pyridinyl group can be attached through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a pyridinylboronic acid and the fluorophenyl-substituted benzamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-ETHOXY-N-[(3-FLUOROPHENYL)METHYL]-N-(PYRIDIN-2-YL)BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The ethoxy group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of 3-ethoxybenzoic acid derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzamides with various functional groups.

Mechanism of Action

The mechanism of action of 3-ETHOXY-N-[(3-FLUOROPHENYL)METHYL]-N-(PYRIDIN-2-YL)BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxy and fluorophenyl groups can enhance its binding affinity and selectivity towards these targets. The pyridinyl group can participate in hydrogen bonding and π-π interactions, further stabilizing the compound-target complex.

Comparison with Similar Compounds

Similar Compounds

  • 3-ETHOXY-N-[(3-CHLOROPHENYL)METHYL]-N-(PYRIDIN-2-YL)BENZAMIDE
  • 3-ETHOXY-N-[(3-BROMOPHENYL)METHYL]-N-(PYRIDIN-2-YL)BENZAMIDE
  • 3-ETHOXY-N-[(3-IODOPHENYL)METHYL]-N-(PYRIDIN-2-YL)BENZAMIDE

Uniqueness

3-ETHOXY-N-[(3-FLUOROPHENYL)METHYL]-N-(PYRIDIN-2-YL)BENZAMIDE is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s metabolic stability and lipophilicity, making it a valuable candidate for drug development.

Properties

IUPAC Name

3-ethoxy-N-[(3-fluorophenyl)methyl]-N-pyridin-2-ylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN2O2/c1-2-26-19-10-6-8-17(14-19)21(25)24(20-11-3-4-12-23-20)15-16-7-5-9-18(22)13-16/h3-14H,2,15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZWSZUSGDCSGKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C(=O)N(CC2=CC(=CC=C2)F)C3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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